2-{4-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. This class of compounds has garnered significant interest in scientific research due to their potential applications as adenosine receptor antagonists and anticancer agents. []
Adenosine Receptor Antagonism: Research has shown that structurally similar compounds can act as potent and selective adenosine A2A receptor antagonists. [, , ] This suggests potential applications in research investigating the role of adenosine A2A receptors in various physiological and pathological processes, including Parkinson's disease, Alzheimer's disease, and inflammation. [, , ]
Anticancer Activity: Some pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have demonstrated anticancer activity in vitro against various cancer cell lines. [, ] These compounds may act by inhibiting critical signaling pathways involved in cell growth and proliferation, such as the epidermal growth factor receptor (EGFR) pathway. Further research is needed to investigate the specific mechanisms of action and therapeutic potential of 2-{4-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in cancer models.
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2